

Vegfr-2-IN-24 vs Apatinib potency

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Compound Focus: Vegfr-2-IN-24

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Apatinib Profile Overview

Apatinib (also known as Rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets and inhibits **Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)** [1] [2]. It is primarily thought to inhibit angiogenesis in cancer cells by blocking VEGF-mediated endothelial cell migration and proliferation [1].

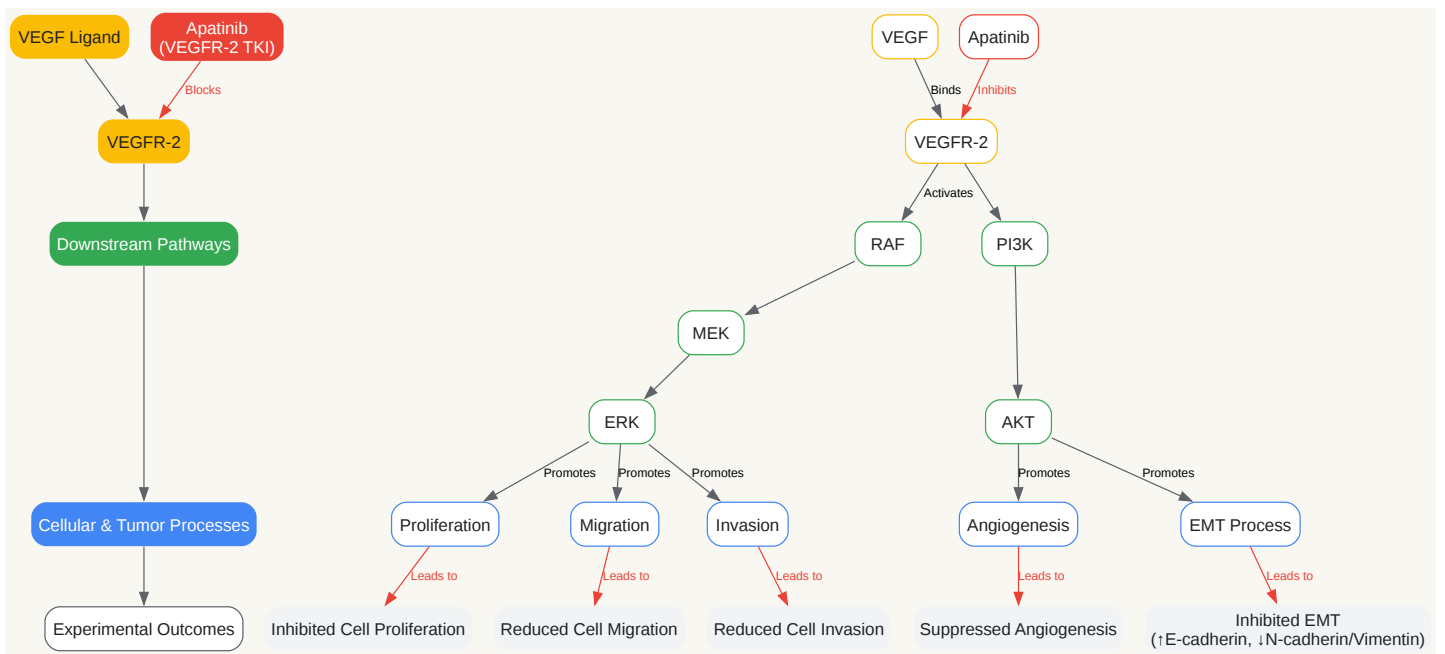
The table below summarizes its key characteristics:

Feature	Description
Primary Target	VEGFR-2 (KDR), a major signal transducer for angiogenesis [1] [3] [2].
Additional Targets	Mildly inhibits c-Kit and c-SRC tyrosine kinases [1].
Main Mechanism	Blocks VEGF/VEGFR2 signaling pathway, suppressing angiogenesis and tumor growth [2] [4] [5].
Key Pathways Inhibited	VEGFR2/RAF/MEK/ERK; PI3K/AKT [4] [5].
Approved Use (China)	Treatment of advanced metastatic gastric carcinoma [1].

Feature	Description
Investigational Uses	Various solid tumors, including metastatic breast cancer, hepatocellular carcinoma (HCC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC) [1] [6] [7].

Experimental Insights into Apatinib's Mechanism

Research studies have detailed how Apatinib exerts its anti-tumor effects at a cellular level. The following diagram outlines the key signaling pathways inhibited by Apatinib and the consequent cellular effects, based on experimental evidence.



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Apatinib's Core Mechanism and Cellular Effects. This diagram synthesizes findings from multiple experimental studies [4] [5].

The effects shown in the diagram are supported by specific experimental data:

- **In Cholangiocarcinoma (CCA) Cells:** Apatinib (at 100 nM) dramatically suppressed VEGF-mediated cell migration and invasion. It also significantly decreased the expression of metastasis-associated proteins like Slug, Snail, and MMP9. These effects were linked to the suppression of the VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways [4].
- **In Hepatocellular Carcinoma (HCC) Cells:** Apatinib (at 40 μ M) inhibited cell proliferation, migration, and invasion. It also suppressed the epithelial-mesenchymal transition (EMT) by increasing E-cadherin and α -catenin (epithelial markers) and decreasing N-cadherin and vimentin (mesenchymal markers). Furthermore, it inhibited angiogenesis in HUVECs, which was associated with the downregulation of VEGF and VEGFR2 and suppression of the PI3K/AKT signaling pathway [5].

Clinical and Preclinical Efficacy Data

Apatinib has demonstrated activity across various cancer types in clinical and preclinical settings. The table below consolidates key efficacy data.

Cancer Type	Study Model / Phase	Key Efficacy Findings
Nasopharyngeal Carcinoma (NPC)	Phase II Clinical Trial [8]	ORR: 31.37% (16/51 PR). mPFS: 9 months. mOS: 16 months.
Non-Small Cell Lung Cancer (NSCLC)	Pilot Clinical Trial (Combo with Gefitinib) [7]	Cohort A (500 mg): ORR 80.0%, mPFS 19.2 months. Cohort B (250 mg): ORR 83.3%, mPFS 13.4 months.
Colorectal Cancer (CRC)	Preclinical (in vitro & mouse xenograft) [6]	Showed antiproliferative, proapoptotic effects, induced G0/G1 arrest, blocked cell migration/invasion. Suppressed tumor growth in mouse models.
Neovascular Age-Related Macular Degeneration	Preclinical (in vitro & mouse model) [9]	Effectively reduced VEGFA and α SMA levels. Improved laser-induced subretinal hyper-reflective lesions. Mechanism linked to inhibition of VEGFR2/STAT3 phosphorylation.

How to Proceed with Your Comparison

The lack of data on "**VEGFR-2-IN-24**" makes a direct comparison challenging. To proceed, you could:

- **Verify the Compound Identifier:** Ensure that "**VEGFR-2-IN-24**" is the correct and complete chemical name. It's possible this is an internal compound code from a specific pharmaceutical company or research institution rather than a generic name.
- **Consult Specialized Databases:** Search for the compound in commercial chemical and pharmaceutical databases (e.g., Clarivate Integrity, Citeline, GVK BIO) or the patent literature, which often contain data on early-stage research compounds not published in journals.
- **Re-evaluate Your Search:** If you are able to find more specific details about **VEGFR-2-IN-24** (such as its chemical structure or the organization developing it), this would significantly aid in locating relevant potency data.

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